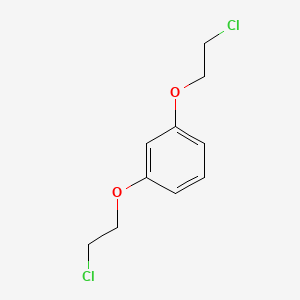
Benzene, 1,3-bis(2-chloroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-bis(2-chloroethoxy)-: is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two 2-chloroethoxy groups are attached to the 1 and 3 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(2-chloroethoxy)- typically involves the reaction of resorcinol (1,3-dihydroxybenzene) with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of resorcinol are replaced by 2-chloroethoxy groups.
Industrial Production Methods: Industrial production of Benzene, 1,3-bis(2-chloroethoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1,3-bis(2-chloroethoxy)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzene derivatives with reduced side chains.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted benzene derivatives
- Quinones and other oxidized products
- Reduced benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,3-bis(2-chloroethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 1,3-bis(2-chloroethoxy)- is used in the production of specialty chemicals, coatings, and adhesives. It is also used as a precursor for the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3-bis(2-chloroethoxy)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The presence of chlorine atoms enhances the reactivity of the compound, making it a potent electrophile that can participate in various chemical reactions.
Comparación Con Compuestos Similares
- Benzene, 1,4-bis(2-chloroethoxy)-
- Benzene, 1,2-bis(2-chloroethoxy)-
- Benzene, 1,3-bis(2-bromoethoxy)-
Comparison: Benzene, 1,3-bis(2-chloroethoxy)- is unique due to the specific positioning of the 2-chloroethoxy groups on the benzene ring. This positioning influences its chemical reactivity and physical properties. Compared to its isomers, Benzene, 1,3-bis(2-chloroethoxy)- exhibits different reactivity patterns and potential applications. The presence of chlorine atoms also distinguishes it from similar compounds with other halogens, such as bromine or iodine, affecting its reactivity and stability.
Propiedades
Número CAS |
63807-84-1 |
|---|---|
Fórmula molecular |
C10H12Cl2O2 |
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
1,3-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 |
Clave InChI |
VVQCLPAXTIKHQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

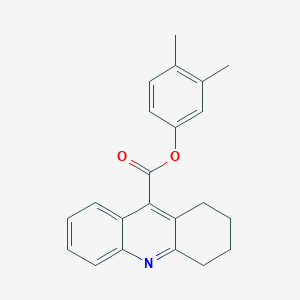
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
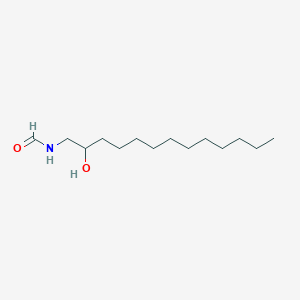
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
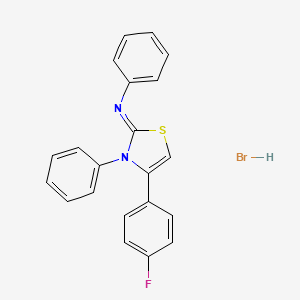
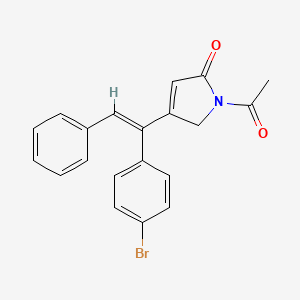

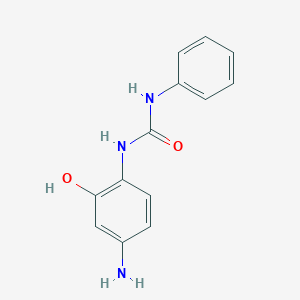
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)
